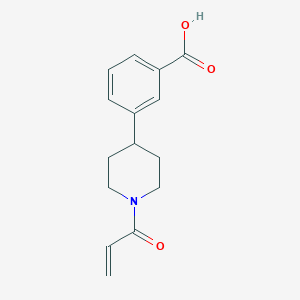

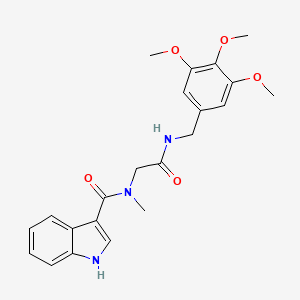

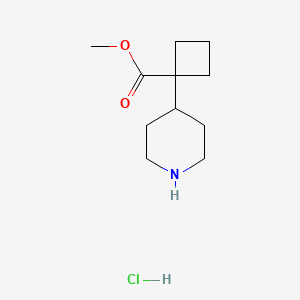

![molecular formula C22H18O5S B2852203 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate CAS No. 433252-28-9](/img/structure/B2852203.png)

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate would be a complex derivative of this basic thiophene structure.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of this compound would be influenced by its specific molecular structure.Scientific Research Applications

Molecular Stability and Conformational Analysis

- Molecular Stabilities and Anti-Cancer Properties : A study by Karayel (2021) conducted a detailed analysis of the molecular stability and conformational properties of various compounds, including those with methoxybenzoyl groups. This research is significant in understanding the mechanism behind their anti-cancer properties (Karayel, 2021).

Alzheimer's Disease Treatment

- Potential in Treating Alzheimer's Disease : Lee et al. (2018) developed a series of hydroxamic acids, one of which showed promising results in inhibiting histone deacetylase, which is crucial in Alzheimer's disease. This compound demonstrated neuroprotective activity and potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Antimycobacterial and Antimicrobial Activities

- Antimycobacterial and Antimicrobial Activities : Küçükgüzel et al. (2002) synthesized novel thiazolidinone derivatives, including methoxybenzoylamino compounds, and tested their antimycobacterial and antimicrobial activities. Some of these compounds showed significant activity against Mycobacterium tuberculosis (Küçükgüzel et al., 2002).

Antioxidant Activity

- Strong Antioxidant Activity : Xu et al. (2017) isolated new phenyl ether derivatives from the fungus Aspergillus carneus, demonstrating strong antioxidant activities. These compounds could be relevant in research aimed at combating oxidative stress-related diseases (Xu et al., 2017).

Antidepressant Drugs

- Development of Dual Antidepressant Drugs : Research by Orús et al. (2002) involved synthesizing benzo[b]thiophene derivatives with methoxyphenyl groups, showing promising results as dual antidepressant drugs with serotonin receptor affinity and serotonin reuptake inhibition (Orús et al., 2002).

Anticancer and Antiviral Activities

- Anticancer and Antiviral Activities : Havrylyuk et al. (2013) synthesized new 2-pyrazoline-substituted 4-thiazolidinones that demonstrated selective inhibition of leukemia cell lines and potent antiviral activity, showing the potential for therapeutic applications in cancer and viral infections (Havrylyuk et al., 2013).

Cholinesterase Inhibitors

- Cholinesterase Inhibitory Potential : Arfan et al. (2018) explored the enzymatic potential of new triazoles derived from methoxybenzoic acid. These compounds exhibited excellent cholinesterase inhibitory potential, suggesting their use in disorders related to cholinesterase enzyme dysfunction (Arfan et al., 2018).

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it is likely that future research will continue to explore the potential applications of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate and other thiophene derivatives.

Properties

IUPAC Name |

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O5S/c1-25-16-7-5-15(6-8-16)22(24)27-21-14-17(26-2)9-11-19(21)20(23)12-10-18-4-3-13-28-18/h3-14H,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLOYIWCWFEUOL-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

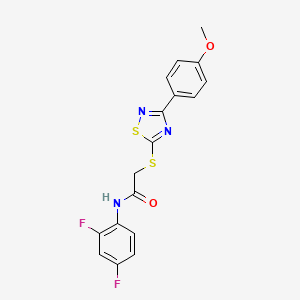

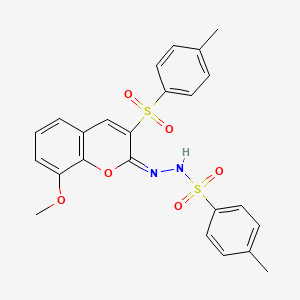

![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)

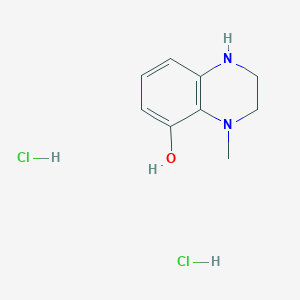

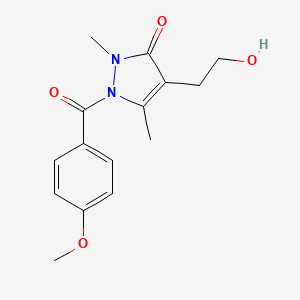

![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)

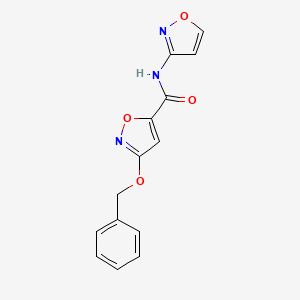

![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)

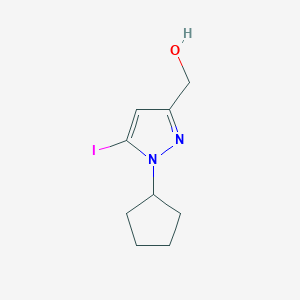

![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)

![6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2852143.png)